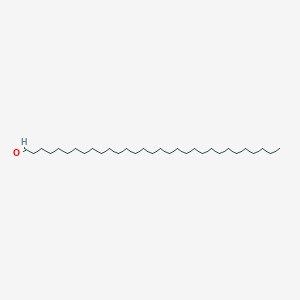![molecular formula C16H13NS B14306131 [9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile CAS No. 112270-23-2](/img/structure/B14306131.png)
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile is an organic compound characterized by the presence of a fluorenyl group attached to an acetonitrile moiety, with a methylsulfanyl substituent on the fluorenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile typically involves the reaction of 9H-fluorene with a methylsulfanyl group and subsequent introduction of the acetonitrile group. One common method involves the use of a Friedel-Crafts alkylation reaction, where 9H-fluorene is reacted with methylthiol in the presence of a Lewis acid catalyst such as aluminum chloride. The resulting intermediate is then treated with a cyanating agent, such as sodium cyanide, to introduce the acetonitrile group.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation followed by cyanation. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve the desired quality.
Chemical Reactions Analysis
Types of Reactions
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The fluorenyl ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated fluorenyl derivatives.
Scientific Research Applications
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the fluorenyl group’s photophysical properties.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of [9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluorenyl group can engage in π-π interactions with aromatic residues, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
9H-Fluoren-9-ylacetonitrile: Lacks the methylsulfanyl group, resulting in different chemical reactivity and properties.
9-(Methylsulfanyl)-9H-fluorene:
9H-Fluorene: The parent compound without any substituents, serving as a basis for comparison.
Uniqueness
[9-(Methylsulfanyl)-9H-fluoren-9-yl]acetonitrile is unique due to the combination of the fluorenyl, methylsulfanyl, and acetonitrile groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
112270-23-2 |
|---|---|
Molecular Formula |
C16H13NS |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
2-(9-methylsulfanylfluoren-9-yl)acetonitrile |
InChI |
InChI=1S/C16H13NS/c1-18-16(10-11-17)14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9H,10H2,1H3 |
InChI Key |
WJHYVRCJXOFTFO-UHFFFAOYSA-N |
Canonical SMILES |
CSC1(C2=CC=CC=C2C3=CC=CC=C31)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


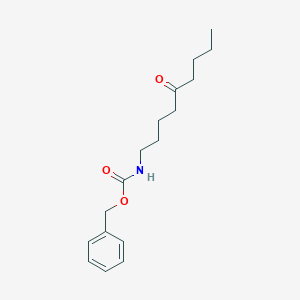
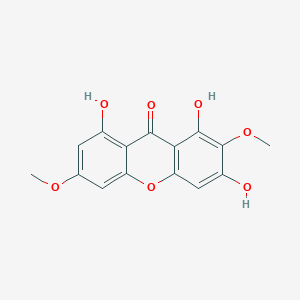
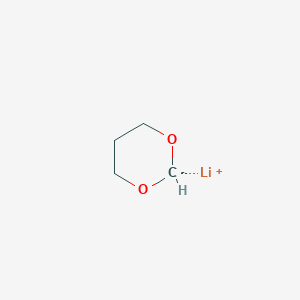
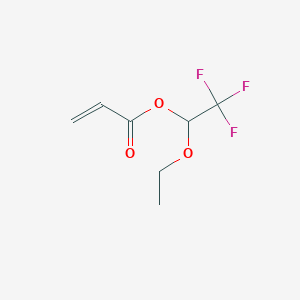
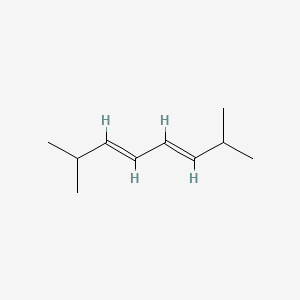

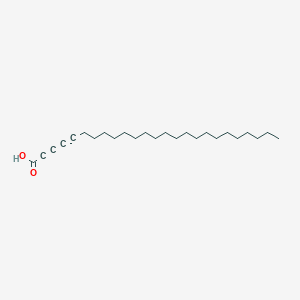
![2,2-Dimethyl-3-[(4-methylpentan-2-yl)oxy]propan-1-ol](/img/structure/B14306087.png)

![2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine](/img/structure/B14306103.png)
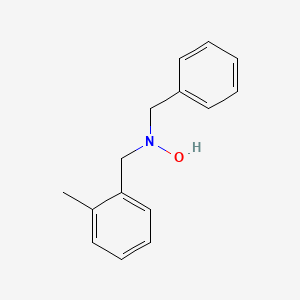
![4-[(Piperidin-1-yl)sulfanyl]morpholine](/img/structure/B14306111.png)
![3-{[4-Amino-6-(prop-1-en-2-yl)-1,3,5-triazin-2-yl]amino}phenol](/img/structure/B14306113.png)
